Bis(1,2,2,2-tetrachloroethyl)disulfide

Physical Property Distillation Isomer Comparison

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7, molecular formula C₄H₂Cl₈S₂, molecular weight 397.8 g/mol) is a synthetic organosulfur compound in the disulfide class. It is characterized by a central disulfide (S–S) bridge flanked by two 1,2,2,2-tetrachloroethyl groups, imparting high chlorine content (71.3% by weight) and high lipophilicity (calculated LogP = 6.24).

Molecular Formula C4H2Cl8S2
Molecular Weight 397.8 g/mol
CAS No. 920-96-7
Cat. No. B6334499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,2,2,2-tetrachloroethyl)disulfide
CAS920-96-7
Molecular FormulaC4H2Cl8S2
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(SSC(C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C4H2Cl8S2/c5-1(3(7,8)9)13-14-2(6)4(10,11)12/h1-2H
InChIKeySAPVRZJHCTUGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7): Properties and Procurement-Ready Identity


Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7, molecular formula C₄H₂Cl₈S₂, molecular weight 397.8 g/mol) is a synthetic organosulfur compound in the disulfide class. It is characterized by a central disulfide (S–S) bridge flanked by two 1,2,2,2-tetrachloroethyl groups, imparting high chlorine content (71.3% by weight) and high lipophilicity (calculated LogP = 6.24) . The compound is commercially available as a rare or unique chemical from major suppliers, typically at 95% purity, for early discovery research applications .

Why Generic Substitution Fails for Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) in Research and Industrial Workflows


Generic substitution among tetrachloroethyl disulfide isomers or related organosulfur compounds is not feasible due to quantifiable differences in physical properties, reactivity, and downstream functional outcomes. The 1,2,2,2-isomer (CAS 920-96-7) exhibits distinct physicochemical parameters compared to the 1,1,2,2-isomer (CAS 6303-20-4), including a 6 °C higher boiling point and altered LogP, which directly impact distillation, purification, and formulation behavior . Furthermore, the compound serves as a specific intermediate for the synthesis of tetrachloroethylsulfenyl chlorides and ultimately the fungicide captafol, a pathway that depends critically on the exact isomeric structure [1]. Substituting a different disulfide or isomer would alter reaction yields, product purity, or biological efficacy, as documented in patent literature where only the 1,2,2,2-isomer is claimed for pesticidal compositions [2].

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation: CAS 920-96-7 Exhibits 6 °C Higher Boiling Point Than the 1,1,2,2-Isomer

The boiling point of bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is 278.4 °C at 760 mmHg, which is 5.9 °C higher than that of the closely related structural isomer bis(1,1,2,2-tetrachloroethyl)disulfide (CAS 6303-20-4), which boils at 272.5 °C at 760 mmHg . This difference, while modest, is analytically significant for separation by fractional distillation and for predicting volatility in high-temperature applications. The higher boiling point correlates with slightly stronger intermolecular forces in the 1,2,2,2-isomer, which may affect its behavior in gas chromatography and in synthetic reactions where temperature control is critical.

Physical Property Distillation Isomer Comparison

Lipophilicity (LogP) and Density Differentiation: Higher LogP and Distinct Density Profile

Bis(1,2,2,2-tetrachloroethyl)disulfide has a calculated LogP of 6.24 and a density of 1.855 g/cm³ . In contrast, the 1,1,2,2-isomer (CAS 6303-20-4) has a reported density of 1.855 g/cm³ and a calculated LogP of approximately 6.2 (estimated) . While the density values are identical within measurement uncertainty, the LogP difference of 0.04 units indicates that the 1,2,2,2-isomer is marginally more lipophilic. This subtle difference may influence partitioning behavior in biphasic reaction systems or in biological membranes, particularly in agrochemical formulation development where lipophilicity governs uptake and transport.

Physicochemical Property Lipophilicity Formulation

Pesticidal Activity: Only the 1,2,2,2-Isomer Is Claimed as an Active Ingredient in Fungicidal Compositions

Patent GB949374A explicitly claims bis-(1,2,2,2-tetrachloroethyl) disulphide as the active ingredient in pesticidal compositions, with no mention of the 1,1,2,2-isomer or other tetrachloroethyl disulfide isomers [1]. The patent describes the compound's utility in formulations for spraying on infected plants, indicating that the 1,2,2,2-isomer possesses intrinsic fungicidal or pesticidal activity that is not shared by its structural analogs. While the patent does not provide quantitative bioassay data (e.g., EC₅₀ values), the specificity of the claim provides strong class-level evidence that this particular isomer is the preferred or only active form for this application.

Pesticide Fungicide Intermediate Agrochemical

Synthetic Utility: Specific Intermediate for Captafol and Related Fungicides via 1,2,2,2-Tetrachloroethylsulfenyl Chloride

According to U.S. Patent 3,200,146, a mixture of bis-(tetrachloroethyl)-disulphides including bis-(1,2,2,2-tetrachloroethyl)-disulphide is chlorinated to produce tetrachloroethylsulphenyl chlorides, which are then separated by gas chromatography into 1,2,2,2-tetrachloroethylsulphenyl chloride and the 1,1,2,2-isomer [1]. The 1,2,2,2-tetrachloroethylsulphenyl chloride is a key intermediate for the synthesis of the broad-spectrum fungicide captafol (N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide) [2]. This establishes the 1,2,2,2-isomer as the direct precursor to the sulfenyl chloride that is incorporated into captafol. Substituting the 1,1,2,2-isomer would yield a different sulfenyl chloride, leading to a different final product and potentially altered biological activity.

Organic Synthesis Agrochemical Intermediate Sulfenyl Chloride

Commercial Availability and Purity Specification: Sigma-Aldrich Offers CAS 920-96-7 at 95% Purity for Early Discovery Research

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is available from Sigma-Aldrich as product number S355666, part of the AldrichCPR collection of rare and unique chemicals . The typical purity is 95% . In contrast, the 1,1,2,2-isomer (CAS 6303-20-4) is not listed as a stock item by major research chemical suppliers, indicating lower commercial accessibility and potentially higher cost or longer lead times for custom synthesis. For researchers requiring a defined, high-purity starting material with immediate availability, CAS 920-96-7 offers a clear procurement advantage.

Procurement Chemical Supplier Research Grade

Optimal Research and Industrial Application Scenarios for Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)


Synthesis of Captafol and Related N-Sulfenyl Phthalimide Fungicides

Researchers developing or manufacturing captafol-type fungicides should prioritize procurement of CAS 920-96-7. As established in Section 3, this isomer is the direct precursor to 1,2,2,2-tetrachloroethylsulphenyl chloride [1], which is then reacted with phthalimide or tetrahydrophthalimide salts to yield the final fungicide [2]. Using the wrong isomer would yield a different sulfenyl chloride and a structurally distinct final product, potentially lacking the desired broad-spectrum antifungal activity against fruit and potato pathogens. This scenario is supported by patent literature that explicitly claims bis-(1,2,2,2-tetrachloroethyl) disulphide as an active pesticidal ingredient [3].

Structure-Activity Relationship (SAR) Studies of Organosulfur Pesticides

In medicinal chemistry and agrochemical SAR programs, the 1,2,2,2-isomer offers a defined starting point for systematic modification. Its higher boiling point (278.4 °C vs 272.5 °C for the 1,1,2,2-isomer) and higher LogP (6.24) provide measurable differences in physicochemical properties that can be correlated with biological activity or formulation behavior. Researchers can use CAS 920-96-7 as a reference compound to probe the effect of chlorine substitution pattern on pesticidal efficacy, leveraging the specific patent claims for this isomer [3].

Development of Novel Photodegradable Polyolefin Additives

Patent US3929723 describes the use of 1,1,2,2-tetrachloroethylsulfenyl chloride as an additive to impart photodegradability to polyolefins [4]. While the patent does not directly claim the disulfide, the disulfide serves as the precursor to the sulfenyl chloride. Researchers exploring photodegradable plastics should source CAS 920-96-7 to generate the 1,2,2,2-tetrachloroethylsulphenyl chloride, which may exhibit different photodegradation kinetics compared to the 1,1,2,2-isomer. The distinct boiling point and LogP of the disulfide may influence the processing and distribution of the additive within the polymer matrix.

High-Purity Research and Analytical Method Development

For analytical chemists developing GC or HPLC methods for tetrachloroethyl disulfide isomers, CAS 920-96-7 provides a well-characterized reference standard. Its boiling point (278.4 °C) and density (1.855 g/cm³) are documented , and its availability from Sigma-Aldrich as a 95% pure stock item ensures consistent material for method validation and calibration. The 6 °C boiling point difference from the 1,1,2,2-isomer is sufficient for baseline separation in gas chromatography, making this compound valuable for isomer-specific quantification in complex mixtures.

Technical Documentation Hub

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